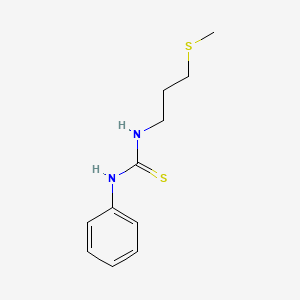

1-(3-(Methylthio)propyl)-3-phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylsulfanylpropyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIODUFZQNRHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429200 | |

| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99983-00-3 | |

| Record name | 1-(3-(Methylthio)propyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Thiourea Moiety in Contemporary Chemical Biology and Medicinal Chemistry Research

The thiourea (B124793) core, characterized by a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, is a privileged structure in drug design and medicinal chemistry. mdpi.com Its significance stems from the unique chemical properties of the thioamide group, particularly its ability to act as both a hydrogen bond donor and acceptor. This functionality is crucial for establishing stable interactions with biological targets like enzymes and receptors. mdpi.com

Thiourea derivatives have been investigated for a vast array of therapeutic applications. mdpi.com Research has demonstrated their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular agents. mdpi.com The versatility of the thiourea scaffold allows for the synthesis of large libraries of compounds with diverse biological activities, making it a cornerstone in the search for new therapeutic agents. mdpi.com The replacement of the oxygen atom in urea (B33335) with a sulfur atom significantly alters the molecule's electronic properties and reactivity, leading to distinct biological profiles. mdpi.com This structural motif is a key building block in the synthesis of various heterocyclic compounds and has been incorporated into numerous clinically used drugs.

Overview of Structural Classes and Research Significance of Alkyl/aryl Substituted Thioureas

Thioureas are broadly classified based on the number of substituents on their nitrogen atoms, leading to mono-, di-, and tri-substituted derivatives. The class of N,N'-disubstituted thioureas, to which 1-(3-(Methylthio)propyl)-3-phenylthiourea belongs, is of particular interest. This class can be further divided based on the nature of the substituents, such as N-alkyl-N'-aryl, N,N'-diaryl, or N,N'-dialkyl.

The research significance of these structural classes lies in the ability to fine-tune the biological activity of the molecule by modifying the substituents.

N-Aryl and N,N'-Diaryl Substituted Thioureas : These compounds have been extensively studied, particularly for their anticancer properties. The aromatic rings can engage in various interactions with biological targets, and the electronic nature of substituents on these rings (whether electron-donating or electron-withdrawing) can significantly impact cytotoxicity and selectivity. mdpi.com For instance, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea has shown cytotoxic effects on breast cancer cells by inhibiting key receptors. jppres.com

N-Alkyl-N'-Aryl Substituted Thioureas : This subclass, which includes the title compound, combines the features of both aliphatic and aromatic groups. The alkyl chain can influence the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com The length and branching of the alkyl chain are critical parameters that are often optimized in drug discovery programs. nih.gov The aryl group, as in the diaryl derivatives, remains a key determinant of the compound's interaction with its biological target. tandfonline.com

The structure-activity relationship (SAR) is a central theme in the research of these compounds. Studies systematically alter the alkyl and aryl substituents to understand how these changes affect biological outcomes, aiming to develop compounds with enhanced potency and reduced side effects. tandfonline.com

Mechanistic Investigations of Biological Activities Focus on Molecular Mechanisms

Enzyme Inhibition Mechanisms by Thiourea (B124793) Derivatives

The thiourea scaffold is a versatile pharmacophore known to interact with a wide range of biological targets. The presence of sulfur and nitrogen atoms allows these molecules to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are crucial for enzyme inhibition.

Phenylthiourea (B91264) (PTU) and its derivatives are well-established inhibitors of phenoloxidase, commonly known as tyrosinase. tandfonline.comnih.gov This enzyme is a type-3 copper protein that catalyzes the initial steps of melanin (B1238610) biosynthesis. tandfonline.comnih.govmdpi.com The active site of tyrosinase contains two copper ions essential for its catalytic activity. tandfonline.commdpi.com

The primary mechanism of inhibition by phenylthiourea derivatives is competitive inhibition. tandfonline.comnih.gov These inhibitors are believed to act as potent copper chelators. The thiocarbamide moiety (–NH–C(S)–NH–) present in the thiourea structure directly interacts with the copper ions (Cu(II)) in the enzyme's active site. nih.govtandfonline.com This interaction prevents the substrate, such as L-DOPA, from binding and being oxidized, thereby halting the melanization process. tandfonline.comtandfonline.com Studies on phenylthiourea have demonstrated its high affinity for the enzyme, with a determined inhibition constant (Kᵢ) of 0.21 ± 0.09 µM, highlighting its potency as a competitive inhibitor. tandfonline.comnih.gov

| Compound | Enzyme Source | Inhibition Type | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| Phenylthiourea (PTU) | Phenoloxidase | Competitive | 0.21 ± 0.09 µM tandfonline.comnih.gov |

Sirtuins (SIRTs) are a class of NAD⁺-dependent histone deacetylases (HDACs) that play crucial roles in various cellular processes by removing acetyl groups from histone and non-histone proteins. nih.govresearchgate.net Thiourea derivatives have emerged as potential inhibitors of sirtuin activity, particularly SIRT1. scilit.comresearchgate.net

The mechanism of inhibition involves the interaction of the thiourea derivative with the SIRT1 enzyme. researchgate.net These compounds can function as mechanism-based inhibitors. nih.gov Computational and in-vitro studies have shown that thiourea-based compounds can exhibit significant cytotoxicity against cancer cells by targeting sirtuins. scilit.com For instance, certain derivatives have shown inhibitory activity in the micromolar range, comparable to known SIRT inhibitors. scilit.comresearchgate.net Molecular docking studies suggest that the thiourea core can bind to the active site, with specific residues like PheA:297 playing a key role in the interaction. researchgate.net

| Compound | Method | Binding Affinity (ΔG) | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Molecular Docking | -9.29 kcal/mol researchgate.net | 0.156 µM researchgate.net |

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. elsevierpure.com Thiourea derivatives have been identified as potent inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I and hCA II. nih.govtandfonline.com

Studies have shown that these compounds typically exhibit a competitive inhibition mechanism. nih.govbohrium.com The inhibitory activity stems from the coordination of the thiourea moiety to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle. A range of thiourea derivatives have demonstrated significant inhibition, with Kᵢ values in the low micromolar range against hCA I and hCA II. nih.govtandfonline.com

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) range) |

|---|---|---|

| Chiral thiourea derivatives | hCA I | 3.4 - 73.6 µM nih.govtandfonline.com |

| Chiral thiourea derivatives | hCA II | 8.7 - 44.2 µM nih.govtandfonline.com |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. mdpi.com Various thiourea derivatives have been synthesized and evaluated for their potential to inhibit both AChE and BChE. researchgate.netresearchgate.net

Research has indicated that some bis-thiourea derivatives can be highly potent inhibitors. For example, certain compounds have shown inhibitory activity (IC₅₀) in the sub-micromolar range, surpassing that of standard reference inhibitors like neostigmine (B1678181) methylsulfate. researchgate.net The mechanism often involves the binding of the thiourea derivative to the active site of the cholinesterase, thereby blocking substrate access. Some derivatives show preferential inhibition for BChE over AChE. mdpi.com

| Compound | Target Enzyme | IC₅₀ Value | Reference Inhibitor (Neostigmine) IC₅₀ |

|---|---|---|---|

| Bis-thiourea derivative (4g) | AChE | 0.176 µM researchgate.net | 2.469 µM researchgate.net |

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Thiourea derivatives have been extensively investigated as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. semanticscholar.orgnih.govnih.gov

The inhibitory mechanism of thiourea-based compounds against kinases like VEGFR-2 typically involves binding to the ATP-binding pocket of the enzyme. mdpi.com The thiourea moiety can form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, such as Asp-800 in VEGFR-2. mdpi.com This interaction stabilizes the inhibitor within the active site, preventing the binding of ATP and subsequent phosphorylation. Many potent derivatives, such as those incorporating biphenylurea/thiourea scaffolds, have been developed, showing significant anti-proliferative and anti-angiogenic activity. nih.govresearchgate.net Some nitrophenyl-containing thioureas have also been shown to act via inhibition of the mitogen-activated protein kinase-activated protein kinase 2 (MK-2). mdpi.com

| Compound Class | Activity | Mechanism |

|---|---|---|

| Biphenylthiourea derivatives | Exhibit significant antiproliferative activity against HUVECs nih.govresearchgate.net | Binding to VEGFR-2 ATP-binding pocket, reduction in VEGFR-2 phosphorylation mdpi.comresearchgate.net |

| Quinazoline-thiourea sorafenib (B1663141) analogs | Potent dual inhibitors of EGFR and VEGFR-2 mdpi.com | Interaction with the DFG-out conformation of VEGFR-2 mdpi.com |

Alpha-amylase is a key digestive enzyme that breaks down starch into smaller sugars, playing a significant role in carbohydrate metabolism. Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes. Several studies have reported the synthesis of novel thiourea derivatives with potent α-amylase inhibitory activity. nih.govnih.govrsc.org

These compounds have demonstrated significant inhibitory potential, with IC₅₀ values in the low micromolar range, sometimes comparable to the standard drug acarbose. nih.gov The mechanism of inhibition involves the binding of the thiourea derivative to the active site of the α-amylase enzyme, preventing the breakdown of complex carbohydrates. Molecular docking studies have helped to identify the key interactions between the inhibitor and the enzyme's active site residues. nih.govrsc.org

| Compound Series | IC₅₀ Range | Reference Inhibitor (Acarbose) IC₅₀ |

|---|---|---|

| Pyrimidine linked acyl thioureas (6a-j) | 1.478 - 1.954 µM nih.gov | 1.063 µM nih.gov |

| Cyclic thiourea derivatives | 14.38 - 106.51 µM nih.gov | Not specified in source |

Theoretical Approaches to Enzyme-Ligand Interactions

Theoretical and computational studies, such as molecular docking and molecular dynamics (MD) simulations, are crucial for elucidating the interactions between thiourea derivatives and biological enzyme targets. These in silico methods provide detailed insights into the binding modes, affinities, and structural requirements for inhibitory activity, guiding the design of more potent compounds.

For thiourea derivatives, a primary mechanism of action is the inhibition of specific enzymes. Molecular docking simulations have been employed to predict and analyze the binding of these compounds to the active sites of various enzymes. For instance, studies on thiourea isosteviol (B191626) derivatives have identified activated blood coagulation factor X (FXa) as a key target for anticoagulant activity. bohrium.comnih.govresearchgate.net Docking studies confirm that these molecules bind effectively within the active site of the FXa protein. bohrium.comresearchgate.net Similarly, MD simulations have been used to assess the stability of the enzyme-ligand complexes, demonstrating that certain thiourea analogs form stable interactions with FXa, comparable to FDA-approved inhibitors like edoxaban (B1671109) and betrixaban. nih.gov

The inhibitory mechanism often involves specific molecular interactions. Phenylthiourea (PTU) is a well-known inhibitor of phenoloxidase (tyrosinase). nih.gov Studies have determined a competitive type of inhibition for this interaction. nih.gov X-ray crystallography of human tyrosinase-related protein 1 (TYRP1) complexed with PTU revealed that the inhibitor binds via hydrophobic interactions, blocking substrate access to the active site without directly coordinating the zinc ions within it. nih.gov This contrasts with other inhibitors that interact with the metal ions, highlighting a distinct binding mode for PTU. nih.gov The thiourea moiety and the phenyl group are critical for establishing these interactions, which can include hydrogen bonding and aromatic stacking. nih.gov

Computational analyses are not limited to anticoagulants and tyrosinase inhibitors. Thiourea derivatives have also been studied as potential inhibitors of α-glucosidase for managing hyperglycemia. nih.gov These theoretical approaches allow for the calculation of binding energies and inhibition constants, providing a quantitative measure of a compound's potential efficacy. mdpi.com

Table 1: Summary of Theoretical Studies on Phenylthiourea Derivatives and Enzyme Targets

| Enzyme Target | Thiourea Derivative Class | Theoretical Method | Key Findings | Reference |

|---|---|---|---|---|

| Factor Xa (FXa) | Isosteviol-based thioureas | Molecular Docking, MD Simulations | Derivatives bind to the active site, forming stable complexes similar to known drugs. | bohrium.comnih.gov |

| Phenoloxidase (Tyrosinase) | Phenylthiourea (PTU) | Spectrophotometry, X-ray Crystallography | Competitive inhibition; binds via hydrophobic interactions, blocking the active site entrance. | nih.govnih.gov |

| PvdP Tyrosinase (P. aeruginosa) | Phenylthiourea (PTU) | Crystallography | Binds to a flexible "lid" over the active site, interfering with enzymatic activity through a novel mechanism. | rug.nl |

| α-Glucosidase | 3-Aminopyridin-2(1H)-one-based thioureas | Computational Study | Identified derivatives with inhibitory activity comparable to the drug acarbose. | nih.gov |

Mechanistic Insights into Other Biological Phenomena

The antioxidant capacity of phenylthiourea derivatives is attributed to their ability to scavenge free radicals through several key mechanisms. The primary pathways investigated are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netresearchgate.net

Computational and experimental studies on N-phenylthiourea and related structures have been conducted to determine the thermodynamically favored mechanism. researchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficacy of this process is related to the bond dissociation enthalpy (BDE) of the N-H bond in the thiourea moiety. researchgate.net Quantum chemical calculations suggest that for many thiourea derivatives reacting with free radicals like the hydroperoxyl radical (HOO•), the HAT mechanism is predominant. hueuni.edu.vnhueuni.edu.vn Studies on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) showed that the HAT mechanism accounts for over 99.9% of the reaction products. hueuni.edu.vn

Single Electron Transfer followed by Proton Transfer (SETPT): This two-step process begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) of the antioxidant is the key energetic factor in the initial electron transfer step. researchgate.netresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. It involves the initial deprotonation of the antioxidant, followed by the transfer of an electron from the resulting anion to the free radical.

For N-phenylthiourea derivatives, theoretical studies in both gas phase and ethanol (B145695) have been performed to evaluate the thermochemical parameters associated with each of these mechanisms. researchgate.netresearchgate.net The results consistently indicate that the HAT pathway is the most favorable for the antioxidant action of these compounds. hueuni.edu.vnhueuni.edu.vn The presence of electron-donating groups on the phenyl ring can further enhance the antioxidant capacity by lowering the energy required for these transfer processes. researchgate.net

Thiourea derivatives have demonstrated significant potential as antiprotozoal agents, particularly against various species of Leishmania, the parasite responsible for leishmaniasis. rsc.orgmdpi.com Mechanistic studies suggest that these compounds interfere with critical metabolic pathways in the parasite.

A primary proposed mechanism is the inhibition of enzymes within the folate and glycolytic pathways of Leishmania. nih.gov Molecular docking studies have predicted that thiourea derivatives can bind to the active sites of key enzymes such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). rsc.orgnih.gov These enzymes are essential for the parasite's survival, as they are involved in the synthesis of DNA precursors. Enzyme inhibition assays have confirmed that potent antileishmanial thiourea compounds effectively inhibit both L. major DHFR and PTR1. rsc.org Further evidence for this antifolate mechanism comes from experiments where the antileishmanial effect of the compounds was reversed by the addition of folic acid, confirming that the compounds act by targeting this pathway. rsc.org

Other potential mechanisms of action have also been explored. Some studies suggest that certain derivatives may not target trypanothione (B104310) reductase, another crucial enzyme in the parasite's defense against oxidative stress. asm.org Alternative hypotheses include the induction of oxidative stress within the parasite. One study on cinnamide derivatives found that the lead compound induced an increase in reactive oxygen species (ROS) production, depolarization of the mitochondrial membrane potential, and disruption of the parasite's cell membrane. mdpi.com This suggests that some compounds may exert their leishmanicidal effect by overwhelming the parasite's antioxidant defenses and compromising its cellular integrity.

The antimicrobial properties of phenylthiourea derivatives are broad, encompassing antibacterial, antifungal, and antiviral activities, each with distinct proposed mechanisms.

Antifungal Mechanisms: The antifungal action of thiourea derivatives is often linked to the disruption of the fungal cell wall and the inhibition of biofilm formation. mdpi.com The proposed mechanism involves the formation of hydrogen bonds and electrostatic interactions between the thiourea functional group and essential fungal enzymes. mdpi.com This interference with cell wall biosynthesis compromises the structural integrity of the fungal cell, leading to its death. Certain phenylenedithiourea derivatives have shown strong antifungal activities comparable to the commercial drug ketoconazole. nih.gov

Antibacterial Mechanisms: The antibacterial action of phenylthiourea can be attributed to the inhibition of specific bacterial enzymes that are crucial for virulence or survival. For example, phenylthiourea has been shown to inhibit the PvdP tyrosinase of Pseudomonas aeruginosa. rug.nl This enzyme is involved in the synthesis of pyoverdine, a siderophore that is essential for iron acquisition and is a key virulence factor for the bacterium. rug.nl By inhibiting this enzyme, the compound can disrupt a critical pathway for bacterial pathogenesis.

Antiviral Mechanisms: While the antiviral mechanisms of 1-(3-(Methylthio)propyl)-3-phenylthiourea are not specifically detailed, research on related compounds provides potential insights. Nucleoside analogs containing a methylthio group, such as methylthio-formycin (SMeFM), have shown potent activity against influenza viruses. frontiersin.org The mechanism for SMeFM involves inducing mutations in the viral genome RNA during replication, a mode of action distinct from other antiviral drugs like T-705. frontiersin.org Other antiviral mechanisms exhibited by various phytochemicals include the suppression of nuclear factor kappa B (NF-κB) activation, which is critical for the replication of several viruses and the associated inflammatory response. nih.gov It is plausible that phenylthiourea derivatives could act through similar pathways, such as inhibiting viral replication steps or modulating the host's immune response to infection. mdpi.comnih.gov

The herbicidal activity of compounds is often achieved through the inhibition of essential plant enzymes. While the specific mechanism for 1-(3-(Methylthio)propyl)-3-phenylthiourea is not well-documented, the action of other inhibitors provides a model. A major target for modern herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net Inhibitors of HPPD, such as fenquinotrione, typically contain a 1,3-diketone moiety that forms a bidentate interaction with the Fe(II) ion at the enzyme's active site, blocking its function. researchgate.net This inhibition disrupts the synthesis of plastoquinone (B1678516) and tocopherols, leading to the bleaching of new leaves and eventual plant death.

Phenylthiourea itself is a known inhibitor of phenoloxidase (tyrosinase), an enzyme present in plants that is involved in the synthesis of melanin and other defense-related compounds. nih.gov Inhibition of this enzyme could potentially disrupt normal plant development or defense mechanisms, contributing to a herbicidal effect. The precise mode of action for phenylthiourea derivatives as herbicides would likely involve the inhibition of a critical plant-specific metabolic pathway.

The anticoagulant properties of thiourea derivatives are primarily attributed to the inhibition of activated blood coagulation factor X (FXa). bohrium.comnih.gov FXa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.gov By inhibiting FXa, these compounds effectively block the generation of thrombin, the final enzyme in the cascade responsible for converting fibrinogen to fibrin (B1330869) and forming a blood clot.

Computational studies have been instrumental in defining this mechanism. Molecular modeling and docking have shown that novel thiourea derivatives can bind to the active site of FXa. bohrium.comresearchgate.net These in silico analyses, supported by molecular dynamics simulations, reveal that the compounds establish stable interactions within the enzyme's binding pocket, mimicking the action of direct oral anticoagulants (DOACs) like rivaroxaban (B1684504) and apixaban. nih.gov The thiourea framework is recognized as a valuable component in medicinal chemistry for designing such bioactive compounds. bohrium.comresearchgate.net The development of QSAR (Quantitative Structure-Activity Relationship) models further helps in predicting the FXa inhibitory activity of new thiourea-based compounds, facilitating the design of novel and potent anticoagulants. bohrium.com

Following a comprehensive search for scientific literature, there is no specific information available detailing the mechanistic investigations for the compound 1-(3-(Methylthio)propyl)-3-phenylthiourea in the areas requested. The research findings necessary to populate the specified subsections of the article could not be located.

Therefore, it is not possible to generate an article that adheres to the provided outline focusing solely on "1-(3-(Methylthio)propyl)-3-phenylthiourea," as no data was found regarding its specific effects on Prostaglandin (B15479496) E Synthase, apoptosis, cell cycle, or the Wnt/β-catenin signaling pathway.

To provide some context, general biological activities have been reported for the broader class of thiourea derivatives:

Analgesic and Anti-inflammatory Activity: Various thiourea analogs have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents. The mechanism for some derivatives is suggested to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Anticancer Activity (Apoptosis and Cell Cycle): Certain substituted thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies on these related compounds indicate that they can induce programmed cell death (apoptosis) and cause perturbations in the normal cell cycle, leading to cell cycle arrest.

Signaling Pathway Inhibition: The Wnt/β-catenin signaling pathway is a critical target in cancer therapy, and numerous small molecule inhibitors have been developed. However, literature specifically linking 1-(3-(Methylthio)propyl)-3-phenylthiourea to the inhibition of this pathway is not available in the public domain based on the conducted searches.

Spectroscopic and Crystallographic Characterization Methodologies for Thiourea Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. For thiourea (B124793) derivatives, ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of organic compounds like 1-(3-(Methylthio)propyl)-3-phenylthiourea.

In the ¹H NMR spectrum of a thiourea derivative, distinct signals are expected for the protons of the phenyl ring, the propyl chain, and the methylthio group. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the propyl chain adjacent to the nitrogen and sulfur atoms will show characteristic chemical shifts and coupling patterns that reveal their connectivity. For instance, the methylene (B1212753) groups of the propyl chain would likely appear as triplets, assuming coupling to adjacent methylene protons. The methyl group of the methylthio moiety would present as a singlet. The N-H protons of the thiourea group often appear as broad singlets, and their chemical shift can be concentration and solvent dependent. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbon atom of the C=S (thiocarbonyl) group is particularly diagnostic, typically resonating at a significantly downfield chemical shift. The carbons of the phenyl ring will show distinct signals, with their chemical shifts influenced by the electron-donating or -withdrawing nature of the thiourea substituent. The aliphatic carbons of the methylthio-propyl chain will appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylthiourea (B91264) Derivatives (Note: Data is illustrative and based on similar structures; actual values for 1-(3-(Methylthio)propyl)-3-phenylthiourea may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=S | - | ~180-185 |

| Phenyl C (ipso) | - | ~135-140 |

| Phenyl C (ortho, meta, para) | ~7.2-7.6 (m) | ~125-130 |

| N-CH₂ -CH₂ | ~3.6-3.8 (t) | ~45-50 |

| CH₂-CH₂ -CH₂ | ~1.9-2.1 (quintet) | ~28-32 |

| S-CH₂ -CH₂ | ~2.5-2.7 (t) | ~30-35 |

| S-CH₃ | ~2.1-2.3 (s) | ~15-20 |

| NH (phenyl) | ~9.0-9.5 (br s) | - |

| NH (propyl) | ~7.5-8.0 (br s) | - |

s = singlet, t = triplet, quintet = quintet, m = multiplet, br s = broad singlet

To augment experimental NMR data, computational methods are frequently employed. The Gauge-Including Atomic Orbital (GIAO) method is a robust theoretical approach used to calculate NMR chemical shifts. rsc.orgimist.mamdpi.com This quantum chemical calculation, often performed using Density Functional Theory (DFT), predicts the magnetic shielding tensors for each nucleus in a molecule. nih.gov By comparing the calculated shielding of the target molecule to that of a reference standard (like tetramethylsilane, TMS), theoretical chemical shifts can be obtained. imist.maconicet.gov.ar

These calculations are invaluable for:

Assigning complex spectra: GIAO calculations can help assign specific NMR signals to the correct atoms within the molecule, especially in cases of spectral overlap. mdpi.com

Confirming proposed structures: A strong correlation between the experimentally observed and the GIAO-calculated chemical shifts provides powerful evidence for the correctness of a proposed molecular structure. conicet.gov.ar

Investigating conformational effects: NMR parameters can be calculated for different possible conformations (rotational isomers) of the molecule to determine which conformer is most likely present in solution.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of bonds and functional groups present.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 1-(3-(Methylthio)propyl)-3-phenylthiourea, the FT-IR spectrum would be characterized by several key absorption bands. nih.gov The N-H stretching vibrations of the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic propyl and methyl groups are observed between 2850 and 3100 cm⁻¹.

The "thiourea bands," which are complex mixed vibrations involving C-N stretching and N-H bending, are found in the fingerprint region (below 1600 cm⁻¹). The C=S stretching vibration is a key indicator for thioureas and typically appears in the range of 700-850 cm⁻¹, though its position can be influenced by coupling with other vibrations. researchgate.net Aromatic C=C stretching vibrations from the phenyl ring are expected around 1450-1600 cm⁻¹.

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For thiourea derivatives, the C=S stretching vibration often gives a strong signal in the Raman spectrum. nih.govresearchgate.net The symmetric breathing mode of the phenyl ring is also typically a strong and sharp band in the Raman spectrum, observed around 1000 cm⁻¹. uns.ac.rsuns.ac.rs The C-S stretching vibrations of the methylthio group would also be detectable. By analyzing both FT-IR and FT-Raman spectra, a more complete picture of the vibrational modes of the molecule can be assembled. uantwerpen.be

Table 2: Representative Vibrational Frequencies for Phenylthiourea Derivatives (Note: Data is illustrative and based on similar structures; actual values for 1-(3-(Methylthio)propyl)-3-phenylthiourea may vary.)

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3400 (broad) | 3100-3400 (weak) |

| Aromatic C-H stretch | 3000-3100 (sharp) | 3000-3100 (strong) |

| Aliphatic C-H stretch | 2850-2960 (medium-strong) | 2850-2960 (strong) |

| C=C stretch (aromatic) | 1450-1600 (medium-strong) | 1450-1600 (medium) |

| N-H bend | 1500-1550 (strong) | Weak |

| C-N stretch | 1300-1400 (strong) | Medium |

| Phenyl ring breathing | Weak | ~1000 (strong, sharp) |

| C=S stretch | 700-850 (medium) | 700-850 (strong) |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

For a thiourea derivative like 1-(3-(Methylthio)propyl)-3-phenylthiourea, an XRD study would elucidate the geometry of the thiourea core. It would show whether the substituents on the nitrogen atoms adopt a syn or anti conformation relative to the C=S bond. nih.gov Furthermore, XRD analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. In the crystal lattice, thiourea molecules often form dimers or extended networks through N-H···S hydrogen bonds, where the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule. nih.gov The analysis would also reveal the relative orientation of the phenyl ring and the propyl chain with respect to the thiourea plane.

UV-Visible Spectroscopy for Electronic Transitions and Interaction Monitoring

UV-Visible spectroscopy is a technique that probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The absorption spectrum provides information about the molecule's conjugation and electronic structure.

Thiourea derivatives typically exhibit characteristic absorption bands in the UV region. These absorptions are generally attributed to π→π* transitions, associated with the conjugated system involving the phenyl ring and the thiourea moiety, and n→π* transitions, involving the non-bonding electrons on the sulfur atom. For phenylthiourea compounds, these bands are often observed between 200 and 400 nm.

This technique is also valuable for monitoring interactions. Changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in intensity, can indicate the formation of a complex between the thiourea derivative and another species, for example, a metal ion.

Table 3: Typical Electronic Transitions for Phenylthiourea Derivatives

| Wavelength Range (nm) | Assignment | Description |

|---|---|---|

| ~230 - 270 | π→π* | Electronic transition within the phenyl ring and C=S group. |

| ~280 - 320 | n→π* | Transition of a non-bonding electron from the sulfur atom to an anti-bonding orbital. |

Wavelengths are representative values based on general spectra of thiourea compounds.

Fluorescence Spectroscopy for Photophysical Characteristics and Potential Sensing Applications

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This phenomenon occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. The resulting fluorescence spectrum is characteristic of the molecule and its environment.

Many organic molecules, including certain thiourea derivatives, are fluorescent. Their photophysical characteristics, such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime, can be determined using this technique. These properties are sensitive to the molecular structure and the local environment.

The ability of the thiourea group to bind to various analytes, particularly metal ions, can lead to changes in its fluorescence properties. This phenomenon, known as fluorescence quenching or enhancement, forms the basis for the development of fluorescent sensors. The interaction with an analyte alters the electronic properties of the thiourea derivative, thereby modulating its fluorescence response. This makes fluorescence spectroscopy a powerful tool for investigating potential sensing applications.

Derivatization and Rational Design of Novel Thiourea Analogues Based on 1 3 Methylthio Propyl 3 Phenylthiourea Scaffold

Principles of Rational Design Derived from SAR and QSAR Data

The rational design of novel thiourea (B124793) analogues based on the 1-(3-(methylthio)propyl)-3-phenylthiourea scaffold is heavily guided by principles derived from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These studies are crucial for identifying the key structural features of thiourea derivatives that are essential for their biological activity.

A primary principle in the design of these analogues is the modification of the N-aryl substituent. SAR studies have frequently shown that the nature and position of substituents on the phenyl ring significantly influence the compound's bioactivity. For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (NO2), can enhance the acidity of the N-H protons in the thiourea linkage. This increased acidity can facilitate stronger hydrogen bond formation with biological targets like enzymes or receptors, thereby improving the compound's efficacy. QSAR studies have helped to quantify these relationships, revealing that properties like mass, polarizability, and the types of chemical bonds are critical for anticancer activity.

Furthermore, SAR data consistently highlights the importance of the thiourea moiety itself. The sulfur and two nitrogen atoms act as both hydrogen bond donors and acceptors, allowing for robust interactions with various biological targets. The structural integrity of this N-H···C=S system is often fundamental to the observed activity. Bioisosteric replacement of the thiourea group with a urea (B33335) moiety often leads to a decrease in activity, underscoring the specific role of the sulfur atom in target binding. These collective principles form a foundational framework for the strategic and rational design of more potent and selective thiourea analogues.

Synthesis and Evaluation of Hybrid Thiourea Compounds Incorporating Heterocyclic Moieties (e.g., pyrazole (B372694), thiazole (B1198619), pyran, thiadiazole, triazole, oxadiazole)

A prominent strategy in medicinal chemistry for expanding the therapeutic potential of a lead compound is molecular hybridization, which involves combining the core scaffold with other pharmacologically active moieties. Following this approach, numerous hybrid compounds have been synthesized by incorporating various heterocyclic rings into the thiourea framework, leading to novel derivatives with a broad spectrum of biological activities. nih.gov

The general synthesis of these hybrids often starts with the creation of a phenyl isothiocyanate intermediate bearing a suitable functional group, which is then reacted with an amine-containing heterocycle, or vice-versa.

Thiourea-Pyrazole Hybrids: Novel phenylthiourea-based pyrazole compounds have been synthesized and evaluated for their biological activities. nih.govnih.gov For instance, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) can be reacted with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which is then cyclized with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine to yield the final pyrazole-thiourea hybrids. nih.gov These compounds have shown notable cytotoxic activity against various cancer cell lines. nih.govnih.gov

Thiourea-Thiazole Hybrids: Thiazole, a five-membered ring containing nitrogen and sulfur, is a common feature in many bioactive molecules. researchgate.net Hybrid compounds are typically synthesized by reacting a thiourea derivative with α-haloketones, such as phenacyl bromides. nih.gov These thiazole-thiourea conjugates have been investigated for a range of activities, including anticancer, antioxidant, and antiglycation properties. researchgate.net The electronic properties of substituents on the benzothiazole (B30560) ring, for example, have been found to significantly affect the antimicrobial activity of the hybrid compounds. interchim.fr

Thiourea-Pyran Hybrids: Pyran derivatives are known for their diverse biological activities. researchgate.net The synthesis of thiourea-pyran hybrids can be achieved through multi-component reactions. For example, reacting a thiourea derivative with compounds like 2-benzylidenemalononitrile can yield pyran-fused systems. nih.govresearchgate.net These hybrids have been evaluated for activities such as cytotoxicity against cancer cell lines. nih.gov

Thiourea-Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of the 1,3,4-oxadiazole (B1194373) ring and is present in many medicinally important compounds. nih.govenamine.net Hybrid molecules containing both thiourea and 1,3,4-thiadiazole moieties are often synthesized by reacting substituted 2-amino-1,3,4-thiadiazoles with an appropriate isothiocyanate. nih.gov These compounds have demonstrated significant antibacterial and antifungal activities. nih.gov

Thiourea-Triazole Hybrids: The 1,2,4-triazole (B32235) nucleus is a component of several well-known antifungal drugs. acs.org The synthesis of thiourea-triazole hybrids can be accomplished by reacting thiourea derivatives with thiocarbohydrazide (B147625) at elevated temperatures, leading to the formation of a 4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole ring attached to the phenylthiourea (B91264) scaffold. chemscene.comrsc.orgmdpi.com These hybrids have been evaluated for antifungal and larvicidal activities. chemscene.comrsc.org

Thiourea-Oxadiazole Hybrids: 1,3,4-Oxadiazole derivatives are known to possess a wide range of pharmacological properties. nih.gov Thiourea hybrids containing this moiety have been synthesized and evaluated for activities such as β-glucuronidase inhibition. nih.gov The synthesis can involve coupling an oxadiazole-containing amine with an isothiocyanate. SAR studies on these hybrids have shown that the position and nature of substituents on the phenyl ring significantly impact their inhibitory potential. nih.gov

The biological evaluation of these diverse hybrid compounds has yielded promising results across various therapeutic areas, as summarized in the table below.

| Heterocyclic Moiety | Example Synthesis Route | Reported Biological Activities | Reference |

|---|---|---|---|

| Pyrazole | Cyclization of enaminone intermediate with hydrazine | Anticancer, Antifungal, Antiviral | nih.govnih.gov |

| Thiazole | Reaction of thiourea with α-haloketones | Anticancer, Antiglycation, Antioxidant, Antimicrobial | researchgate.netnih.govinterchim.fr |

| Pyran | Reaction of thiourea with benzylidenemalononitrile | Anticancer, Antimicrobial | nih.govresearchgate.net |

| Thiadiazole | Reaction of 2-amino-1,3,4-thiadiazole (B1665364) with isothiocyanate | Antibacterial, Antifungal, Antitubercular | nih.gov |

| Triazole | Reaction of thiourea with thiocarbohydrazide | Antifungal, Larvicidal | chemscene.comrsc.orgmdpi.com |

| Oxadiazole | Coupling of oxadiazole-amine with isothiocyanate | β-Glucuronidase inhibition, Antimicrobial | nih.gov |

Strategies for Enhancing Specific Bioactivity and Selectivity through Structural Modification

Building upon the foundational principles of rational design, several specific strategies involving structural modification of the 1-(3-(methylthio)propyl)-3-phenylthiourea scaffold can be employed to enhance bioactivity and improve selectivity towards a desired biological target.

One of the most effective strategies is the introduction of specific functional groups at key positions on the phenyl ring. The addition of halogen atoms (F, Cl, Br) is a common tactic used to modulate electronic properties and lipophilicity. Halogens, being electron-withdrawing, can increase the hydrogen-bonding capability of the thiourea N-H protons, leading to stronger interactions with target proteins. For instance, studies on thiourea derivatives as inhibitors of the InhA enzyme in Mycobacterium tuberculosis revealed that halogen substitution on the phenyl ring enhanced inhibitory activity, with the trend observed as Br > Cl > F. This highlights how the size and electronegativity of the halogen can be fine-tuned to optimize binding.

Another strategy involves modulating the lipophilicity and steric bulk of the molecule. This can be achieved by altering the alkyl chain or by introducing bulky substituents on the aromatic ring. To enhance permeability through lipophilic cell membranes, a longer non-polar alkyl terminal chain can be incorporated. Conversely, adding groups like fluorine can sometimes increase aqueous solubility. The introduction of a piperazine (B1678402) ring into N,N'-disubstituted thioureas was shown to enhance both the potency and selectivity of the compounds against Leishmania amazonensis. This suggests that incorporating specific cyclic structures can favorably alter the compound's conformation and physicochemical properties for better target engagement.

Pharmacophore hybridization , as discussed in the previous section, is itself a powerful strategy for enhancing bioactivity. By linking the thiourea scaffold to another known bioactive heterocycle (e.g., triazole, thiazole), it is possible to create a hybrid molecule that interacts with multiple targets or with a single target in a bivalent fashion, leading to increased potency and potentially altered selectivity.

Design and Synthesis of Thiourea-Based Molecular Probes for Mechanistic Biological Studies

To elucidate the mechanism of action and identify the specific cellular targets of bioactive compounds derived from the 1-(3-(methylthio)propyl)-3-phenylthiourea scaffold, rationally designed molecular probes are indispensable tools. These probes are derivatives of the parent active compound, modified to include a reporter tag or a reactive group, while retaining affinity for the biological target. Key types of probes include fluorescent probes, affinity probes (e.g., biotinylated), and photoaffinity probes.

Fluorescent Probes: The design of a fluorescent probe involves covalently linking a fluorophore (e.g., fluorescein, BODIPY) to the thiourea scaffold. chemscene.comnih.gov The attachment point is crucial and should be at a position that does not disrupt the key interactions with the target protein, as determined by SAR studies. The resulting probe allows for the visualization of the compound's localization within cells using fluorescence microscopy and can be used in binding assays where a change in the fluorescent signal indicates target engagement. Thiourea derivatives themselves have been used as fluorescent sensors, where binding to an analyte like an anion or a metal ion modulates the fluorescence emission. nih.govnih.gov

Affinity Probes (Biotinylated Probes): For target identification via affinity purification, a biotin (B1667282) tag is attached to the thiourea molecule. Biotin's high affinity for streptavidin allows for the capture of the probe along with its bound protein target(s) from a cell lysate using streptavidin-coated beads. rsc.org The design of a biotinylated probe requires the inclusion of a linker arm between the thiourea pharmacophore and the biotin tag. researchgate.netrsc.org This linker provides spatial separation, minimizing steric hindrance that could prevent either the probe from binding its target or the biotin from binding to streptavidin. The synthesis involves preparing a derivative of the parent compound with a reactive handle (e.g., an amine or carboxylic acid) to which a biotin-linker conjugate can be attached. rsc.org

Photoaffinity Labeling (PAL) Probes: PAL probes are powerful tools for covalently capturing both high- and low-affinity interactions in a native biological environment. The design involves incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide, into the structure of the thiourea derivative. mdpi.com Upon irradiation with UV light, this group forms a highly reactive species (a carbene or nitrene) that non-selectively inserts into nearby C-H or N-H bonds, creating a stable covalent link between the probe and its binding partner. To facilitate subsequent detection and identification, PAL probes are often designed as trifunctional molecules, containing the thiourea pharmacophore, the photoreactive moiety, and an enrichment handle like biotin or a clickable alkyne group. The synthesis must be carefully planned to introduce the light-sensitive photoreactive group at a late stage to avoid unwanted reactions.

The general workflow for using these probes, particularly affinity and photoaffinity probes, involves incubating the probe with cells or cell lysates, performing the binding or cross-linking step (e.g., UV irradiation for PAL), lysing the cells, enriching the probe-protein complexes (e.g., with streptavidin beads), and finally identifying the captured proteins using mass spectrometry.

Coordination Chemistry of Thiourea Derivatives and Metal Complexation

Ligand Properties of the Thiourea (B124793) Moiety and its Derivatives

The thiourea moiety, characterized by the N-(C=S)-N fragment, possesses both σ-donating and π-acidic properties, making it a structurally versatile ligand. nih.gov The presence of nucleophilic sulfur and nitrogen atoms allows for the formation of various binding modes with metal ions. nih.gov Thiourea derivatives can act as monodentate ligands, coordinating through the sulfur atom, or as bidentate ligands, chelating through both sulfur and nitrogen atoms. tandfonline.com The specific coordination mode is often influenced by factors such as the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions.

In the case of 1-(3-(Methylthio)propyl)-3-phenylthiourea, the presence of the methylthio group introduces an additional potential coordination site. This makes the compound a potentially tridentate ligand, capable of coordinating through the thiourea sulfur, a nitrogen atom, and the sulfur atom of the methylthio group. The coordination behavior of such ligands can be complex and may involve the formation of stable chelate rings with the metal center. The thioether group is a well-known coordinating moiety in transition-metal complexes. acs.org

Synthesis and Characterization of Thiourea-Metal Complexes

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of a metal salt with the thiourea ligand in a suitable solvent. materialsciencejournal.orgresearchgate.net Common methods include direct reaction at room temperature or under reflux. materialsciencejournal.org For instance, palladium(II) complexes of various thiones have been prepared by reacting K2[PdCl4] with the corresponding thione. researchgate.net Similarly, complexes of other transition metals like nickel, copper, and zinc with thiourea derivatives have been synthesized and characterized. materialsciencejournal.orgcardiff.ac.uk

The characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose. These techniques include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. cardiff.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. cardiff.ac.ukmdpi.com

Elemental Analysis: To determine the stoichiometry of the metal complexes. cardiff.ac.uknih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complexes. cardiff.ac.uk

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes. cardiff.ac.uk

For 1-(3-(Methylthio)propyl)-3-phenylthiourea, the synthesis of its metal complexes would likely follow similar established procedures. Characterization would focus on confirming the coordination of the thiourea and methylthio groups to the metal center.

Structural Analysis of Thiourea-Metal Complexes using X-ray Crystallography and Computational Methods

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the structural and electronic properties of these complexes. conicet.gov.arnih.govumn.edu DFT calculations can be used to optimize the geometry of the complexes, predict vibrational frequencies, and analyze the nature of the metal-ligand bonding. conicet.gov.arnih.gov These theoretical studies can help in understanding the factors that govern the observed structures and reactivity.

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identification of coordination sites (C=S, N-H shifts) |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation in solution (¹H, ¹³C) |

| Elemental Analysis | Stoichiometry of the complex |

| UV-Visible Spectroscopy | Electronic transitions |

| Mass Spectrometry | Molecular weight confirmation |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles |

Theoretical Evaluation of the Impact of Complexation on Electronic Structure and Reactivity

Theoretical calculations are invaluable for understanding how complexation affects the electronic structure and, consequently, the reactivity of the thiourea ligand. Upon coordination to a metal center, there is a redistribution of electron density within the ligand. This can be studied using computational methods like Natural Bond Orbital (NBO) analysis and by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. conicet.gov.ar

Future Research Horizons for 1-(3-(Methylthio)propyl)-3-phenylthiourea: A Look into Emerging Scientific Avenues

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular interactions. Within this dynamic environment, the thiourea scaffold has consistently demonstrated significant potential across various biological applications. mdpi.com This article focuses on the future research directions and emerging avenues for a specific thiourea derivative, 1-(3-(Methylthio)propyl)-3-phenylthiourea, exploring how cutting-edge methodologies can unlock its full therapeutic and scientific potential.

Q & A

Q. What are the common synthetic routes for 1-(3-(Methylthio)propyl)-3-phenylthiourea, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic addition of 3-(methylthio)propylamine to phenyl isothiocyanate under anhydrous conditions. Key variables include solvent choice (e.g., THF or DCM), temperature (0–25°C), and stoichiometric ratios. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization can employ factorial design to test variables like reaction time (12–24 hrs) and catalyst use (e.g., triethylamine) .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm thiourea NH proton resonance (δ 9.5–10.5 ppm) and methylthio group signals (δ 2.1–2.3 ppm) .

- FT-IR : Validate thiourea C=S stretching (~1250 cm⁻¹) and N-H bending (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak (M+H⁺) and fragmentation patterns .

- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. How can researchers assess the compound’s preliminary biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against E. coli or S. aureus with broth microdilution (CLSI guidelines) .

- Enzyme Inhibition : Conduct kinetic assays (e.g., acetylcholinesterase inhibition via Ellman’s method) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory data on solubility or bioactivity be resolved?

- Methodological Answer :

- Solubility Discrepancies : Use Hansen solubility parameters to identify optimal solvents. Validate via HPLC-UV with standardized calibration curves .

- Bioactivity Variability : Replicate assays under controlled conditions (e.g., fixed pH, temperature). Apply statistical tools (ANOVA, Tukey’s HSD) to distinguish experimental error from true variability .

Q. What advanced strategies exist for optimizing regioselectivity in thiourea derivatives during synthesis?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (Gaussian 16) to predict reactive sites and transition states .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to direct regioselectivity .

- In-situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with target proteins .

- Metabolic Profiling : Apply untargeted metabolomics (LC-QTOF-MS) to identify disrupted pathways in treated cell lines .

Q. What methodologies are suitable for studying the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), or oxidative stress (H₂O₂) and monitor degradation via UPLC-PDA .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks (e.g., QSAR) into experimental design?

- Methodological Answer :

- QSAR Modeling : Derive descriptors (logP, polar surface area) using software like MOE. Validate models with leave-one-out cross-validation .

- Mechanistic Hypotheses : Link observed bioactivity to electron-withdrawing effects of the methylthio group via Hammett plots .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Probit Analysis : Fit non-linear regression to LD₅₀/LC₅₀ data .

- Benchmark Dose Modeling : Use EPA BMDS software for low-dose extrapolation .

Data Reproducibility & Validation

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and ambient conditions .

- Collaborative Validation : Share samples with independent labs for NMR/LC-MS cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.